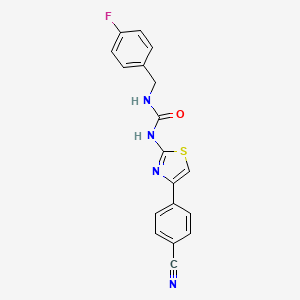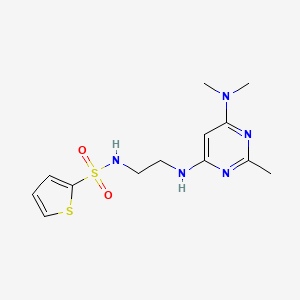![molecular formula C16H16N4O3S B2559375 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1207040-26-3](/img/structure/B2559375.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide” contains a benzimidazole group, a phenyl group, and a methylsulfonamido group . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and is found in various important drugs .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzimidazoles are generally synthesized from o-phenylenediamine and carboxylic acids . The formation of C-N bonds is a key step in this process .Molecular Structure Analysis
The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Electrophysiological Activity in Cardiac Arrhythmias
The synthesis and cardiac electrophysiological activities of N-substituted imidazolylbenzamides, including derivatives of the specified compound, have been investigated, showing potential as selective class III agents for arrhythmia treatment. These compounds exhibit comparable potency to known class III agents in vitro and in vivo models, suggesting their utility in managing reentrant arrhythmias without significant cytotoxicity against human cell lines (Morgan et al., 1990).
Antimicrobial and Quantum Chemical Properties
Research on the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles has led to the synthesis of compounds with significant antimicrobial activity. These studies also include quantum calculations to correlate experimental findings with theoretical predictions, offering insights into the compound's potential for developing new antimicrobial agents (Fahim & Ismael, 2019).
In Vitro Antiparasitic Activity
Investigations into imidazole derivatives, including acetamides and sulfonamides, have revealed their in vitro efficacy against unicellular parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. These findings suggest a new avenue for treating parasitic infections, with certain compounds showing higher activity than standard treatments and low cytotoxicity (Hernández-Núñez et al., 2009).
Potential Against SARS-CoV-2
A theoretical study on antimalarial sulfonamides has explored their potential utility against COVID-19 by utilizing computational calculations and molecular docking. This research highlights the compound's promising antimalarial activity and explores its binding efficacy against SARS-CoV-2 proteins, suggesting a novel approach to tackling the pandemic (Fahim & Ismael, 2021).
Enzyme Inhibitory Activity
The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has been assessed, revealing substantial activity against enzymes like α-glucosidase and acetylcholinesterase. This research contributes to understanding these compounds' therapeutic potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[3-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-24(22,23)19-13-6-4-5-12(9-13)18-16(21)10-20-11-17-14-7-2-3-8-15(14)20/h2-9,11,19H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXOHONUTQLNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2559293.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2559297.png)



![N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2559305.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2559309.png)

![Tert-butyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2559312.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559313.png)
![(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2559314.png)